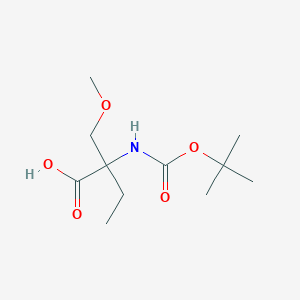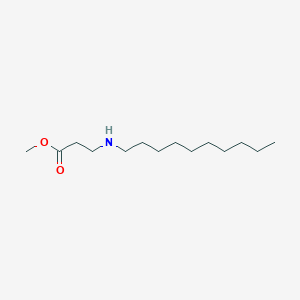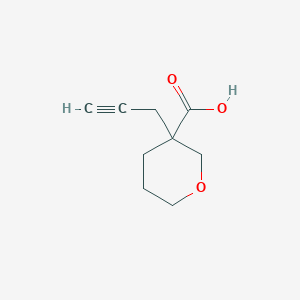
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C9H12O3 It is a derivative of oxane, featuring a prop-2-yn-1-yl group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with prop-2-yn-1-yl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-3-carboxylic acid as a starting material, which undergoes a substitution reaction with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid: Similar structure but with the prop-2-yn-1-yl group attached at a different position.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride: A pyrrolidine derivative with a similar functional group.
Uniqueness
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-prop-2-ynyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-2-4-9(8(10)11)5-3-6-12-7-9/h1H,3-7H2,(H,10,11) |
Clé InChI |
YCPKQHAVRDWQIN-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CCCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


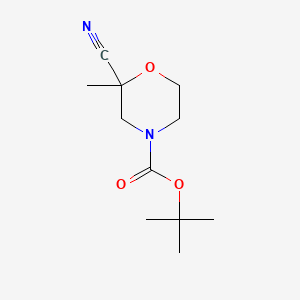
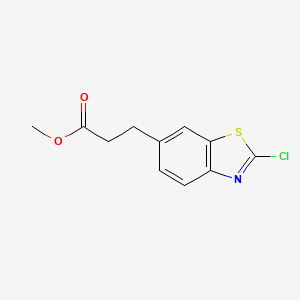
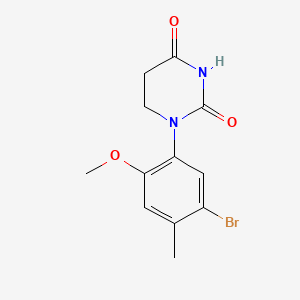
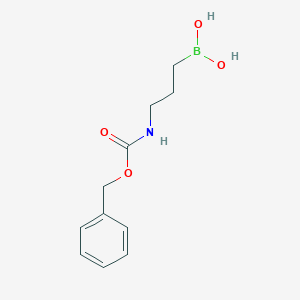
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
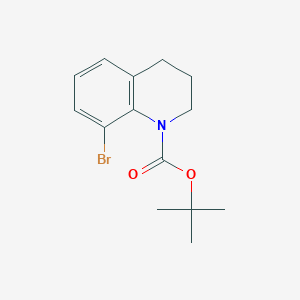

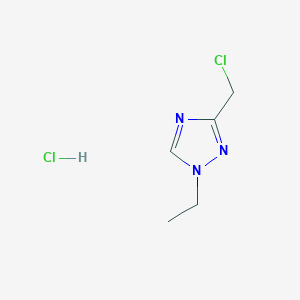
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
